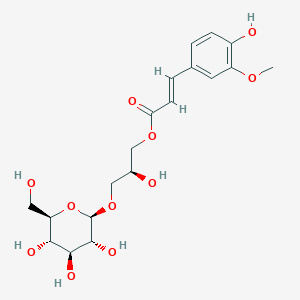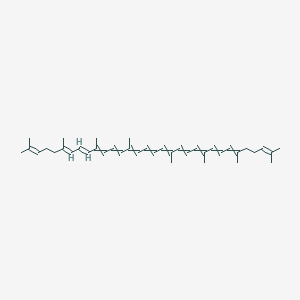![molecular formula C27H24N2O5 B11933789 [4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)
[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AM095 free acid is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It is known for its high specificity and efficacy in inhibiting the LPA1 receptor, which plays a significant role in various physiological and pathological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AM095 free acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired free acid form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of AM095 free acid follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
AM095 free acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
AM095 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the LPA1 receptor and its role in various chemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of LPA1 inhibition on cell signaling and function.
Medicine: Explored for its potential therapeutic applications in treating diseases such as fibrosis, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the LPA1 receptor
Mécanisme D'action
AM095 free acid exerts its effects by selectively binding to and inhibiting the LPA1 receptor. This inhibition blocks the receptor’s ability to mediate the actions of lysophosphatidic acid, a bioactive lipid involved in various cellular processes. The molecular targets and pathways involved include the inhibition of calcium flux, reduction of chemotaxis, and attenuation of fibrosis and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
AM966: Another LPA1 receptor antagonist with similar inhibitory properties.
Debio-0719: A compound with comparable efficacy in inhibiting the LPA1 receptor.
Ki16198: An orally available LPA receptor antagonist with similar applications
Uniqueness of AM095 Free Acid
AM095 free acid stands out due to its high specificity and potency in inhibiting the LPA1 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H24N2O5 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31) |
Clé InChI |
LNDDRUPAICPXIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)
![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)

![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)
![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)

![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)
